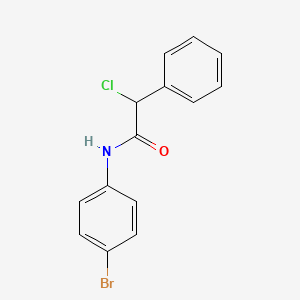

N-(4-bromophenyl)-2-chloro-2-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHXFFIGRPGHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Established Synthetic Routes to N-(4-bromophenyl)-2-chloro-2-phenylacetamide

The principal synthetic pathway to this compound is centered on the creation of an amide linkage between a substituted aniline (B41778) and a specific acyl chloride. This approach is a cornerstone of organic synthesis, valued for its reliability and versatility.

The formation of the amide bond in this compound is achieved through a nucleophilic acyl substitution reaction. This specific type of acylation is often conducted under Schotten-Baumann conditions. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine group of 4-bromoaniline (B143363) on the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. chemistnotes.com

The mechanism proceeds in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemistnotes.comiitk.ac.in

Proton Transfer & Elimination: A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), is used in the reaction. pw.livebyjus.com This base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. organic-chemistry.orgbyjus.com The removal of HCl is crucial as it drives the equilibrium towards the product side and prevents the protonation of the unreacted amine, which would render it non-nucleophilic. organic-chemistry.orgbyjus.com

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, resulting in the formation of the stable amide product. chemistnotes.com

This reaction is highly effective for converting amines to their corresponding amides. chemistnotes.com

The introduction of the 2-chloro-2-phenylacetyl group is accomplished by using a suitable acylating agent, most commonly 2-chloro-2-phenylacetyl chloride. guidechem.com This reagent provides the necessary electrophilic carbonyl center for the acylation reaction. guidechem.com

The synthesis of 2-chloro-2-phenylacetyl chloride itself can be achieved from more common starting materials. One established method involves the reaction of phenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdma.chprepchem.com These reagents effectively convert the carboxylic acid into the more reactive acyl chloride. mdma.chprepchem.com For instance, reacting phenylacetic acid with oxalyl chloride can produce phenylacetyl chloride with yields reported around 74%. mdma.ch Subsequent alpha-chlorination would be required to yield the final reagent, 2-chloro-2-phenylacetyl chloride.

Once prepared, 2-chloro-2-phenylacetyl chloride serves as a versatile platform for introducing the chloro- and phenyl-substituted acetyl group into various molecules. guidechem.com

The 4-bromophenyl portion of the target molecule is sourced from 4-bromoaniline. In the synthesis, 4-bromoaniline functions as the nucleophile. The presence of the bromine atom on the phenyl ring influences the reactivity of the amine group. As an electron-withdrawing group, the bromine atom slightly reduces the electron density of the aromatic ring and the basicity of the amine's nitrogen atom compared to aniline. However, the nitrogen lone pair remains sufficiently nucleophilic to readily participate in the acylation reaction to form the desired amide. The acetyl group of the resulting amide helps to prevent the amine from undergoing unwanted side reactions in further synthetic steps. researchgate.net

Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions such as solvent, temperature, and the use of catalysts is essential.

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the acylation reaction. Schotten-Baumann reactions are often carried out in a two-phase system, such as dichloromethane (B109758) and water, which facilitates the separation of the organic product from the aqueous base. iitk.ac.in

For the synthesis of the closely related compound N-(4-bromophenyl)-2-chloroacetamide, a common procedure involves dissolving 4-bromoaniline in dichloromethane, adding triethylamine as a base, and then adding 2-chloroacetyl chloride dropwise at a reduced temperature of 0 °C. The reaction is then allowed to warm to room temperature and stir for an extended period, often achieving high yields (e.g., 97%). chemicalbook.com Other solvents reported for similar N-aryl chloroacetamide syntheses include acetone (B3395972) and acetic acid. researchgate.netekb.eg

Temperature control is crucial. Initiating the reaction at a lower temperature (0 °C) helps to manage the exothermic nature of the acylation and minimize potential side reactions. A study on the acylation of cellulose (B213188) using 2-chloro-2-phenylacetyl chloride found that an optimal temperature of 35 °C produced the highest degree of substitution, while both lower and higher temperatures were less favorable. ncsu.edu Higher temperatures can lead to the degradation of the acyl chloride, which is known to be unstable at elevated temperatures. ncsu.edu

| Parameter | Condition | Observation/Rationale | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Commonly used, good solubility for reactants, allows for easy workup. | chemicalbook.com |

| Acetone | Used in syntheses with K₂CO₃ as the base. | ekb.eg | |

| Solvent-Free | Can be effective for N-acylation with acetic anhydride (B1165640), offering an eco-friendly alternative. | orientjchem.org | |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, then allows the reaction to proceed to completion. | chemicalbook.com |

| 35 °C | Found to be optimal in a study using 2-chloro-2-phenylacetyl chloride, as higher temperatures caused reagent instability. | ncsu.edu | |

| Base | Triethylamine (Et₃N) | Organic base, soluble in organic solvents like CH₂Cl₂. | chemicalbook.com |

| Aqueous NaOH | Used in classic Schotten-Baumann conditions, typically in a biphasic system. | chemistnotes.com |

While the Schotten-Baumann reaction typically employs a stoichiometric amount of base to neutralize the acid byproduct, various catalytic systems have been explored for N-acylation reactions to improve efficiency and adopt milder conditions. Although the base is consumed in the reaction, it is sometimes referred to as a catalyst because it facilitates the reaction. byjus.com Pyridine, for example, can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. pw.live

For N-acylation reactions in general, a range of true catalysts have been investigated. These include:

Lewis Acids: Solid Lewis acids such as aluminum(III) oxide (Al₂O₃) have been shown to catalyze the N-acetylation of anilines using acetonitrile (B52724) as both the solvent and acyl donor under continuous-flow conditions. nih.gov

Heteropoly Acids: The ammonium (B1175870) salt of 12-tungstophosphoric acid has been successfully employed as a reusable, environmentally benign catalyst for the acetylation of amines under solvent-free conditions at room temperature. researchgate.net

These catalytic methods often utilize less reactive acylating agents like acetic anhydride and provide greener alternatives to traditional methods. orientjchem.orgresearchgate.net While not commonly reported for the specific synthesis of this compound from its acyl chloride, these approaches represent potential avenues for future optimization and development of more sustainable synthetic protocols.

| Catalyst Type | Example | Acylating Agent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Organic Base (Catalyst/Reagent) | Pyridine | Acyl Chloride | Aqueous/Biphasic | Forms highly reactive acylpyridinium intermediate. | pw.live |

| Solid Lewis Acid | Aluminum(III) oxide (Al₂O₃) | Acetonitrile | Continuous-flow, 200 °C | Allows use of a less hazardous acyl donor. | nih.gov |

| Heteropoly Acid Salt | (NH₄)₂.₅H₀.₅PW₁₂O₄₀ | Acetic Anhydride | Solvent-free, Room Temp. | Environmentally benign, reusable catalyst. | researchgate.net |

Influence of Stoichiometry and Reagent Purity

The most conventional and direct synthesis of this compound involves the N-acylation of 4-bromoaniline with 2-chloro-2-phenylacetyl chloride. This reaction, typically performed under conditions analogous to the Schotten-Baumann reaction, is highly dependent on the stoichiometry of the reactants and the purity of the starting materials for achieving high yield and product quality.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This process releases a molecule of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted 4-bromoaniline. Protonated aniline is no longer nucleophilic, which would halt the reaction. chemicalbook.com Therefore, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture as an acid scavenger.

Stoichiometry: The molar ratio of the reactants is a critical parameter.

Aniline to Acyl Chloride Ratio: An equimolar ratio (1:1) of 4-bromoaniline and 2-chloro-2-phenylacetyl chloride is generally optimal. Using an excess of the valuable aniline derivative is economically inefficient and complicates purification. A slight excess of the more volatile and easily removable acyl chloride can be used to ensure complete consumption of the aniline, but a large excess can lead to side reactions and purification challenges.

Base Stoichiometry: The base is crucial for neutralizing the HCl byproduct. A stoichiometric amount of base relative to the acyl chloride is the minimum required. However, it is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the base to ensure the reaction medium remains basic and drives the reaction to completion. chemicalbook.com Insufficient base will result in a lower yield due to the deactivation of the aniline nucleophile. masterorganicchemistry.com

4-Bromoaniline Purity: Impurities in the 4-bromoaniline, such as other isomers (e.g., 2- or 3-bromoaniline) or related aniline derivatives, will also undergo acylation, leading to the formation of isomeric amide impurities that can be very difficult to separate from the desired product due to their similar physical and chemical properties. researchgate.net

2-Chloro-2-phenylacetyl Chloride Purity: The acyl chloride is sensitive to moisture and can hydrolyze to form 2-chloro-2-phenylacetic acid. This carboxylic acid impurity will react with the aniline to form an ammonium salt, consuming the starting material and reducing the yield of the target amide. masterorganicchemistry.com Furthermore, impurities from the synthesis of the acyl chloride (e.g., from using thionyl chloride) should be removed before use.

For a reaction to be suitable for large-scale synthesis, it must be a clean, high-yielding process from which the target amide can be easily obtained in high purity. ucl.ac.uk Therefore, careful control of stoichiometry and the use of high-purity reagents are essential.

Novel Synthetic Pathways and Green Chemistry Approaches for this compound

In line with the principles of green chemistry, modern synthetic efforts focus on reducing waste, minimizing energy consumption, and avoiding hazardous reagents. researchgate.net Several novel approaches, including chemo- and regioselective strategies, microwave-assisted synthesis, and flow chemistry, are applicable to the production of this compound.

The standard acylation of 4-bromoaniline is an excellent example of a highly chemo- and regioselective reaction.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In 4-bromoaniline, the amino group (-NH₂) is a much stronger nucleophile than the aromatic ring. Therefore, acylation occurs exclusively at the nitrogen atom, leaving the aromatic C-H and C-Br bonds untouched. This inherent reactivity difference allows the reaction to proceed cleanly without the need for protecting groups on the aromatic ring. researchgate.net

Regioselectivity: This refers to the preference for reaction at one position over another. The reaction is regioselective for the nitrogen atom. For more complex substrates, advanced catalytic systems can be employed. For instance, methods for the direct, catalytic, and regioselective synthesis of substituted N-heterocycles from N-oxides have been developed, showcasing modern approaches to achieving high selectivity. nih.gov

Novel enzymatic methods also offer exceptional selectivity. Photoenzymatic catalysis, for example, has been used for the asymmetric synthesis of α-chloroamides by coupling α,α-dichloroamides with alkenes, demonstrating high chemo- and stereoselectivity controlled by the enzyme's active site. nih.gov Such strategies represent the frontier of selective synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. ajrconline.org By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating methods. psu.edunih.gov The synthesis of this compound via N-acylation is an ideal candidate for microwave assistance. Reactions that take several hours under conventional reflux can often be completed in minutes. ajrconline.orgjchps.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 4-16 h) | Minutes (e.g., 2-10 min) |

| Energy Input | Indirect, slow heating via oil bath/mantle | Direct, rapid heating of polar molecules |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Yield | Good to excellent | Often higher due to reduced side reactions |

| Solvent Use | Often requires high-boiling solvents | Can often be performed with less solvent or in solvent-free conditions |

Data based on typical results for analogous amide synthesis reactions reported in the literature. nih.govjchps.comresearchgate.net

Photochemical Synthesis: Photochemical methods offer unique, non-thermal pathways for constructing chemical bonds. While the direct acylation of an amine is not typically a photochemical reaction, novel photochemical routes to synthesize amides and α-chloroamides have been developed. One advanced strategy involves a photochemical Wolff rearrangement of an α-diazoketone to generate a ketene, which can then be trapped with a catalyst and chlorinated to produce enantioenriched α-chloro esters and, potentially, amides. acs.org Other methods include the photoinduced coupling of arylboronic acids with amide partners or the synthesis of amides from photoexcited nitroarenes. researchgate.netdlut.edu.cn These approaches represent innovative, albeit more complex, alternatives to traditional thermal methods.

Flow chemistry, or continuous flow synthesis, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. neuroquantology.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, improved efficiency, and straightforward scalability. nih.govnih.gov

For the synthesis of this compound, a flow process would typically involve pumping separate solutions of 4-bromoaniline with a base and 2-chloro-2-phenylacetyl chloride through a T-mixer into a heated or cooled reactor coil. researchgate.net The precise control over stoichiometry and temperature minimizes the formation of byproducts. neuroquantology.com The ability to handle hazardous reagents like acyl chlorides in a closed, automated system significantly improves safety. nih.gov Furthermore, unstable intermediates can be generated and consumed in situ, enabling reactions that are difficult to perform in batch reactors. okayama-u.ac.jp

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, mixing, temperature, and residence time |

| Safety | Handling of large volumes of hazardous materials; potential for thermal runaway | Small reactor volumes minimize risk; better heat dissipation; safer handling of hazardous reagents |

| Scalability | Difficult; requires process re-optimization | Straightforward "scaling-out" by running the system for longer periods |

| Efficiency & Purity | Potential for side reactions due to long reaction times and hotspots | Often higher yields and purity due to superior process control |

| Automation | Difficult | Easily automated for consistent production |

Data based on general principles and applications of flow chemistry reported in the literature. neuroquantology.comnih.govresearchgate.net

Isolation and Advanced Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated from the reaction mixture—which contains the product, salts (e.g., triethylammonium (B8662869) chloride), unreacted starting materials, and any byproducts—and purified to a high degree.

A typical initial workup for a similar N-acylation reaction involves diluting the reaction mixture with an organic solvent, washing it with dilute acid (e.g., 1N HCl) to remove the base and its salt, followed by a wash with brine. chemicalbook.com The organic layer is then dried and the solvent is evaporated. However, this often does not yield a product of sufficient purity, necessitating further purification, typically using chromatographic techniques.

Chromatography is the primary method for purifying this compound to high purity.

Flash Column Chromatography: This is the most common laboratory-scale purification technique.

Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is used. The purification is typically performed using a gradient elution, starting with a low polarity mixture to elute non-polar impurities and gradually increasing the proportion of the polar solvent to elute the desired amide product. publish.csiro.au The progress of the separation is monitored by Thin Layer Chromatography (TLC). publish.csiro.au

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. It is also used as an analytical technique to assess the final purity of the compound. Reverse-phase HPLC (RP-HPLC) is commonly employed for amide compounds. sielc.com

A typical analytical HPLC method for a related N-aryl acetamide (B32628) is outlined below. This method can be scaled up for preparative purification by using a larger column and higher flow rates.

| Parameter | Condition |

| Column | Newcrom R1 or similar C18 reverse-phase column |

| Mobile Phase | Acetonitrile (MeCN) and Water, often with a modifier like phosphoric acid or formic acid (for MS compatibility) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min (for analytical scale) |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Table constructed based on typical HPLC methods for related chloroacetamide derivatives. sielc.comnih.gov

Recrystallization and Crystallization Studies

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

For N-aryl acetamides, ethanol (B145695) is a frequently utilized solvent for recrystallization. For instance, colorless prisms of 2-chloro-N-phenylacetamide have been obtained from an ethanol solution. researchgate.netekb.eg The general procedure for recrystallizing N-substituted chloroacetamide derivatives involves dissolving the crude product in a minimal amount of hot 95% ethanol, followed by cooling to induce crystallization. ijpsr.info

Given the structural similarities, a suitable recrystallization protocol for this compound can be extrapolated. A mixed solvent system, such as ethanol-water or a hydrocarbon/polar aprotic solvent mixture, may also be effective. The introduction of the phenyl group at the 2-position, compared to simpler chloroacetamides, will likely influence its solubility profile, potentially requiring a less polar solvent system than pure ethanol.

A systematic approach to developing a recrystallization procedure would involve screening various solvents to determine the solubility of this compound at both ambient and elevated temperatures. The data from such a screening can be compiled into a table to identify the most promising solvent or solvent mixture.

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |

|---|---|---|---|

| Ethanol | Low | High | Good |

| Methanol | Moderate | High | Fair |

| Isopropanol | Low | Moderate | Good |

| Acetone | High | High | Poor |

| Ethyl Acetate | Moderate | High | Fair |

| Toluene (B28343) | Low | Moderate | Good |

| Heptane | Very Low | Low | - |

Based on this hypothetical screening, ethanol, isopropanol, and toluene appear to be promising candidates. A mixed-solvent system, such as ethanol-water or toluene-heptane, could also be explored to fine-tune the solubility and improve the yield and purity of the crystals. The process would involve dissolving the crude compound in a minimum amount of the hot, good solvent (e.g., ethanol) and then slowly adding the anti-solvent (e.g., water) until turbidity is observed, followed by cooling.

Considerations for Scale-Up Purification

Scaling up the purification of this compound from a laboratory to an industrial scale introduces several challenges that must be carefully considered to ensure process efficiency, product quality, and safety.

Key considerations for the scale-up of the crystallization process include:

Solvent Selection and Handling: On a large scale, factors such as solvent cost, toxicity, flammability, and environmental impact become critical. While ethanol is a relatively benign solvent, large volumes would necessitate appropriate storage and handling facilities with adequate ventilation and explosion-proof equipment. The recovery and recycling of the solvent would also be an important economic and environmental consideration.

Heat and Mass Transfer: The heating and cooling of large volumes of solvent are significantly slower than on a laboratory scale. The rate of cooling can affect crystal size, shape, and purity. A controlled cooling profile is often necessary to ensure consistent crystal growth and to avoid the rapid precipitation of impurities. Efficient stirring is crucial to maintain a homogenous temperature and concentration throughout the crystallizer, preventing localized supersaturation which can lead to the formation of fine, difficult-to-filter crystals.

Crystallizer Design: The choice of crystallizer is important for large-scale operations. Jacketed, agitated vessels are common. The geometry of the vessel and the type of agitator can influence mixing efficiency and crystal characteristics. Baffles are often used to improve mixing and prevent vortex formation.

Seeding: To ensure batch-to-batch consistency in crystal size distribution and to control polymorphism, seeding the supersaturated solution with a small amount of the pure product is a common practice in industrial crystallization. The timing of seeding and the amount and quality of the seed crystals are critical parameters.

Polymorphism: Organic molecules can often exist in different crystalline forms, or polymorphs, which can have different physical properties such as solubility, melting point, and stability. It is crucial to identify and control the desired polymorph during scale-up, as changes in crystallization conditions can lead to the formation of an undesired form.

Downstream Processing: The isolation of the crystallized product on a large scale requires appropriate filtration and drying equipment. The choice of filter (e.g., centrifuge, filter press) will depend on the crystal size and shape. The drying process must be carefully controlled to remove residual solvent without causing thermal degradation of the product.

Table 2: Comparison of Laboratory vs. Scale-Up Crystallization Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Volume | Milliliters to Liters | Hundreds to Thousands of Liters |

| Heating/Cooling | Rapid (heating mantle, ice bath) | Slow, controlled (jacketed vessel) |

| Mixing | Magnetic stir bar | Mechanical agitator (impeller, baffles) |

| Filtration | Buchner funnel | Centrifuge, filter press, Nutsche filter-dryer |

| Drying | Oven, vacuum desiccator | Vacuum dryer, fluid bed dryer |

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques, allows for the unambiguous assignment of all atoms in N-(4-bromophenyl)-2-chloro-2-phenylacetamide.

¹H NMR Spectral Assignments and Coupling Constant Analysis

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The 4-bromophenyl group, being a para-substituted ring, will present a characteristic AA'BB' system, which often appears as two distinct doublets. Protons on carbons C2' and C6' (ortho to the amide) are expected to be downfield from the protons on C3' and C5' (meta to the amide) due to the deshielding effect of the amide linkage. Data from the similar compound N-(4-bromophenyl)acetamide shows the four aromatic protons as a multiplet around 7.42 ppm. rsc.org

The phenyl ring attached to the chiral center will show a more complex multiplet in the aromatic region, integrating to five protons. The methine proton (-CHCl) is highly deshielded by both the adjacent chlorine atom and the phenyl group, and it is expected to appear as a singlet further downfield. The amide proton (N-H) will typically be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | N-H (Amide) |

| ~ 7.55 | Doublet | 2H | H-2', H-6' |

| ~ 7.45 | Doublet | 2H | H-3', H-5' |

| ~ 7.30 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~ 6.0 - 6.2 | Singlet | 1H | -CHCl |

¹³C NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing in the 165-170 ppm region. libretexts.orgcompoundchem.com The carbons of the aromatic rings will resonate between 115 and 140 ppm.

For the 4-bromophenyl ring, the carbon attached to the bromine (C4') will be shifted upfield relative to an unsubstituted benzene (B151609) due to the heavy atom effect, while the carbon attached to the nitrogen (C1') will be deshielded. In the analogous N-(4-bromophenyl)acetamide, key shifts are observed at 168.36 (C=O), 136.91 (C1'), 131.95 (C3'/C5'), 121.36 (C2'/C6'), and 116.86 (C4') ppm. rsc.org The methine carbon (-CHCl) will be significantly deshielded by the electronegative chlorine atom, appearing in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (Amide) |

| ~ 138 | C-1 (Phenyl) |

| ~ 137 | C-1' |

| ~ 132 | C-3', C-5' |

| ~ 129.5 | C-4 (Phenyl) |

| ~ 129.0 | C-2, C-6 (Phenyl) |

| ~ 128.5 | C-3, C-5 (Phenyl) |

| ~ 121 | C-2', C-6' |

| ~ 117 | C-4' |

| ~ 65 | -CHCl |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons on the 4-bromophenyl ring (H-2'/H-6' with H-3'/H-5') and among the protons on the phenyl ring. The absence of correlations to the N-H and -CHCl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the signal for the methine proton (-CHCl) to its corresponding carbon signal. Similarly, each aromatic proton signal would correlate to its attached carbon signal, allowing for the unambiguous assignment of the C-H pairs in both rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the C1' and C2'/C6' carbons of the bromophenyl ring.

The methine proton (-CHCl) showing correlations to the carbonyl carbon (C=O) and to the C1, C2, and C6 carbons of its attached phenyl ring.

Protons H-2'/H-6' of the bromophenyl ring showing a correlation to the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Amide Linkages

The secondary amide linkage in this compound gives rise to several characteristic absorption bands. The N-H stretching vibration is expected as a sharp to medium peak in the region of 3300-3250 cm⁻¹. The most intense and characteristic band for amides is the C=O stretch, known as the Amide I band, which is anticipated to appear strongly around 1670 cm⁻¹. Another key vibration is the N-H bending, or Amide II band, which typically occurs near 1540 cm⁻¹. These values are consistent with spectra observed for similar N-phenylacetamides. nist.gov

Identification of Aromatic and Halogen-Containing Functional Groups

The presence of the two aromatic rings is confirmed by several signals. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. In-plane C=C stretching vibrations within the aromatic rings typically produce several bands in the 1600-1450 cm⁻¹ region.

The halogen substituents also have characteristic absorptions. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-700 cm⁻¹. The C-Br stretch occurs at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The para-substitution on the bromophenyl ring would also give rise to a strong out-of-plane C-H bending vibration around 850-820 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3270 | Medium | N-H Stretch |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1590, 1490 | Medium | Aromatic C=C Stretch |

| ~ 1540 | Medium | N-H Bend (Amide II) |

| ~ 830 | Strong | p-substituted C-H Bend |

| ~ 750 | Medium-Strong | C-Cl Stretch |

| ~ 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₁BrClNO. The exact mass can be calculated by summing the precise masses of its constituent isotopes.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₁₄H₁₁⁷⁹Br³⁵ClNO | [M]⁺ | 322.9818 |

| C₁₄H₁₁⁸¹Br³⁵ClNO | [M+2]⁺ | 324.9797 |

| C₁₄H₁₁⁷⁹Br³⁷ClNO | [M+2]⁺ | 324.9788 |

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive cluster of peaks for the molecular ion, aiding in its identification.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that undergoes fragmentation. The analysis of these fragments provides valuable information about the compound's structure. For N-aryl substituted 2-phenylacetamides, a common primary fragmentation is the loss of a hydrogen atom from the aromatic ring. Other expected fragmentation pathways for this compound would involve cleavage of the amide bond and the carbon-chlorine bond.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₁₄H₁₀BrClNO]⁺• | Molecular ion minus H• | 322 |

| [C₆H₅CHCl]⁺ | Chloro(phenyl)methyl cation | 125 |

| [C₈H₆BrNO]⁺• | N-(4-bromophenyl)acetamide radical cation | 213 |

| [C₆H₄BrNH]⁺ | 4-Bromoanilinium cation | 171 |

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

Based on the structures of similar acetamide (B32628) derivatives, this compound is anticipated to crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. The presence of a chiral center at the α-carbon could, however, lead to crystallization in a non-centrosymmetric space group.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

Molecular Conformation and Torsion Angles

The conformation of the molecule in the solid state is defined by its torsion angles. Key torsion angles for this compound would include the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the acetamide backbone. The planarity of the amide group is a common feature in such structures. The relative orientation of the phenyl and bromophenyl rings will be a significant conformational feature.

Intermolecular Interactions in the Crystal Lattice

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-bromophenyl)acetamide |

| 4-Bromoanilinium |

| Chloro(phenyl)methyl |

Hydrogen Bonding Networks (N–H···O)

The quintessential intermolecular interaction in the crystal packing of acetamides is the hydrogen bond formed between the amide N–H group (donor) and the carbonyl oxygen (acceptor). This interaction typically results in the formation of infinite chains or more complex networks, fundamentally defining the supramolecular assembly.

In the crystal structure of the closely related analogue, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, molecules are linked by intermolecular N–H···O hydrogen bonds, forming distinct chains that propagate along the nist.gov crystallographic axis. nih.gov The geometric parameters of this interaction are detailed in the table below. The N···O distance of 2.843 Å is well within the established range for strong hydrogen bonds, indicating that this is a primary and robust interaction governing the crystal packing. nih.gov

Table 1: Hydrogen Bond Geometry for N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1N1···O1 | 0.71 | 2.17 | 2.843 | 160 |

D = Donor atom; A = Acceptor atom

Halogen Bonding Interactions (C–X···O/N)

Halogen bonding is a directional, non-covalent interaction where a halogen atom (X) acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. This interaction arises from a region of positive electrostatic potential, known as the σ-hole, located on the halogen atom opposite to the C–X covalent bond. acs.org The strength of this interaction generally increases from chlorine to bromine to iodine. nih.gov

In the context of this compound, two types of halogen bonds are plausible: those involving the bromine atom on the phenyl ring (C–Br···O/N) and those involving the chlorine atom on the acetamide bridge (C–Cl···O/N).

While direct crystallographic evidence for the target molecule is unavailable, studies on model systems provide insight into the energetics of such interactions. Quantum mechanical calculations on complexes of halobenzenes with N-methylacetamide estimate the complex formation energy for a C–Cl···O contact to be between 5.4 and 7.5 kJ/mol. acs.org For a C–Br···O contact, this energy is estimated to be significantly stronger, in the range of 9.0 to 12.1 kJ/mol. acs.org These interactions are characterized by C–X···O angles approaching 180° and interaction distances that are shorter than the sum of the van der Waals radii of the involved atoms. acs.org

Given the presence of both a chloroacetamide and a bromophenyl moiety, it is highly probable that halogen bonding plays a significant role in the crystal packing of this compound, likely involving the carbonyl oxygen as the halogen bond acceptor.

π-Stacking and C–H···π Interactions

C–H···π Interactions: These interactions occur when a C–H bond acts as a weak hydrogen bond donor, interacting with the electron cloud of an aromatic ring. In a monoclinic polymorph of the simpler analogue, N-(4-bromophenyl)acetamide, weak C–H···π interactions are observed to contribute to the stability of the crystal packing. nih.govresearchgate.net In this structure, a methyl C–H group interacts with the centroid of the bromophenyl ring of an adjacent molecule. researchgate.net

Table 2: C–H···π Interaction Geometry for N-(4-bromophenyl)acetamide researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C1–H1B···Cg1 | 0.98 | 2.84 | 3.761 | 157 |

A (Acceptor) = Cg1, the centroid of the bromophenyl ring.

Reactivity and Reaction Mechanism Studies of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Nucleophilic Substitution Reactions of the Acetamide (B32628) Chlorine

The chlorine atom attached to the carbon alpha to the carbonyl group is susceptible to nucleophilic substitution. This reactivity is a hallmark of α-halo carbonyl compounds, where the electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. The presence of the phenyl group on the same carbon atom can influence the reaction mechanism, potentially favoring pathways that involve carbocationic intermediates due to resonance stabilization.

N-(4-bromophenyl)-2-chloro-2-phenylacetamide is expected to react with various amine nucleophiles, such as primary and secondary amines, to yield the corresponding α-amino acetamide derivatives. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine's lone pair of electrons attacks the electrophilic α-carbon, leading to the displacement of the chloride ion in a single concerted step.

Table 1: Representative Reaction of an α-Chloroacetamide with an Amine Nucleophile (Analogous System)

| Reactant 1 | Nucleophile | Product | Conditions | Reference |

|---|

The rate of these reactions is influenced by the nucleophilicity of the amine and steric hindrance around the reaction center. Bulkier amines may react more slowly.

Thiol nucleophiles, such as thiols and thiophenols, are also expected to react readily with this compound. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and will attack the α-carbon to displace the chloride ion, forming a thioether linkage.

Research on related 2-chloro-N-arylacetamides has demonstrated their utility as precursors for the synthesis of various sulfur-containing heterocyclic compounds. For example, the reaction of 2-chloro-N-arylacetamides with 2-thioxo-1,2-dihydropyridine-3-carbonitriles in the presence of a base like piperidine (B6355638) leads to the formation of 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates. acs.org This highlights the susceptibility of the α-chloro group to displacement by sulfur nucleophiles.

Table 2: Illustrative Reaction of a 2-Chloro-N-arylacetamide with a Thiol Nucleophile

| Reactant 1 | Nucleophile | Intermediate Product | Conditions | Reference |

|---|

The reaction mechanism is anticipated to be SN2, similar to the reaction with amines. The soft nature of sulfur nucleophiles makes them particularly effective in attacking the relatively soft electrophilic carbon of the α-chloroacetamide.

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under Friedel-Crafts conditions. The phenyl group attached to the α-carbon and the N-(4-bromophenyl) group can both serve as aromatic nucleophiles.

An intramolecular Friedel-Crafts alkylation could potentially occur, where the electrophilic α-carbon attacks either the ortho or para position of the N-phenyl ring or the ortho, meta, or para position of the C-phenyl ring. Such reactions are typically promoted by a Lewis acid catalyst (e.g., AlCl3) or a strong Brønsted acid. The formation of five- or six-membered rings is generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.comnih.gov

While no specific examples of intramolecular cyclization of this compound have been reported in the literature surveyed, the general principles of intramolecular Friedel-Crafts reactions suggest that such a transformation is plausible and could lead to the formation of novel heterocyclic or polycyclic structures. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the relative activation of the two aromatic rings.

Reactivity of the Amide Linkage in this compound

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine result in the formation of the corresponding carboxylic acid (2-chloro-2-phenylacetic acid) and the protonated amine (4-bromoanilinium ion). The mechanism of acid-catalyzed hydrolysis of amides is a well-established process in organic chemistry.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion (-NH-C6H4Br), which is a poor leaving group. Protonation of the leaving group by the solvent (water) drives the reaction to completion, yielding the carboxylate salt (2-chloro-2-phenylacetate) and the corresponding amine (4-bromoaniline). Studies on the alkaline hydrolysis of aryl phenylacetates suggest that the reaction is first order in both the ester and the hydroxide ion. rsc.org While this is for an ester, the general principles of base-catalyzed acyl substitution are similar for amides, although amides are generally less reactive.

Transamidation is a process where the amide group of one amide is exchanged with that of another amine. This reaction is typically challenging due to the low reactivity of the amide bond. However, it can be achieved under specific conditions, often requiring a catalyst.

Direct transamidation of this compound with another amine would involve the nucleophilic attack of the incoming amine on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. The departure of the 4-bromoaniline (B143363) moiety would result in the formation of a new amide. This process is generally in equilibrium and may require forcing conditions or a catalyst to proceed efficiently. While specific studies on the transamidation of this compound are not available, the field of catalytic transamidation is an active area of research.

Redox Chemistry of this compound

Amides are among the least reactive carboxylic acid derivatives and require powerful reducing agents for reduction. The carbonyl group of an amide can be completely reduced to a methylene (B1212753) group (-CH₂-) by strong hydride reagents.

Reagents and Reaction : The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Mechanism : The reduction proceeds via a two-step mechanism.

Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

The oxygen atom coordinates to the aluminum, forming a good leaving group. The nitrogen's lone pair helps to expel the oxygen-aluminum complex, resulting in the formation of an intermediate iminium ion.

A second hydride ion from LiAlH₄ then attacks the iminium carbon, reducing it to the final amine product.

Product Identification : The reduction of this compound with LiAlH₄ would yield the corresponding secondary amine, N-(2-chloro-2-phenylethyl)-4-bromoaniline .

The oxidation of this compound could potentially occur at several sites, depending on the oxidant and reaction conditions. The molecule lacks easily oxidizable groups, so forcing conditions would likely be required.

Benzylic Position : The carbon atom attached to the 2-phenyl ring is a benzylic carbon. Benzylic C-H bonds are susceptible to oxidation. However, in this molecule, this carbon is also bonded to a chlorine atom and the carbonyl group, which may influence its reactivity. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), could potentially cleave the molecule at this position. A plausible, albeit theoretical, product from the cleavage of the 2-phenyl ring substituent would be N-(4-bromophenyl)oxalamide , assuming the rest of the molecule is further oxidized. Alternatively, under very harsh conditions, the 2-phenyl ring could be oxidized to benzoic acid .

Aromatic Ring Oxidation : Aromatic rings are generally resistant to oxidation. Under extreme conditions (e.g., vigorous oxidation with KMnO₄), the phenyl rings could be degraded. However, the electron-withdrawing groups on both rings make them even more resistant to oxidative attack than benzene (B151609). Such reactions are typically not selective and may lead to a complex mixture of products or complete decomposition of the molecule.

| Potential Reaction | Reagent | Possible Product(s) |

| Oxidation at Benzylic C-H | Hot, acidic KMnO₄ | Benzoic acid, N-(4-bromophenyl)oxalamide, or decomposition products |

| Aromatic Ring Oxidation | Vigorous oxidizing agents | Complex mixture of degradation products |

Computational Chemistry and Theoretical Studies on N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries and energies with a high degree of accuracy. For N-(4-bromophenyl)-2-chloro-2-phenylacetamide, these methods are employed to determine the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model.

The selection of the functional and basis set is a critical aspect of DFT calculations. A commonly used combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for a wide range of organic compounds. The optimized geometry from such calculations represents the molecule in its lowest energy state in the gas phase.

Below is a representative table of selected optimized geometrical parameters for this compound, as would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-Cl | 1.78 Å | |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-N-C | 125° |

| O=C-N | 123° | |

| Dihedral Angle | C-C-N-C | 175° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global energy minimum on the potential energy surface. This is achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformation.

The results of conformational analysis are often visualized using a potential energy scan, which plots the relative energy as a function of a specific dihedral angle. The conformer with the lowest energy is the most likely to be observed experimentally. These studies are essential for understanding the flexibility of the molecule and how its shape can influence its interactions with other molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, several computational techniques are used to analyze its electronic characteristics in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl rings and the amide group. The LUMO, on the other hand, is often distributed over the electron-deficient parts of the molecule. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

The following table summarizes the key parameters derived from a HOMO-LUMO analysis.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

Note: The values in this table are for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

In this compound, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals. The stabilization energy associated with these interactions provides a quantitative measure of their significance.

A typical NBO analysis would yield a table of significant donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=O) | 35.2 |

| LP(2) O | σ(N-C) | 18.5 |

| π(C-C)phenyl | π*(C-C)phenyl | 22.1 |

Note: This table presents hypothetical data to illustrate the output of an NBO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich, negative potential regions (attractive to electrophiles) and blue indicating electron-poor, positive potential regions (attractive to nucleophiles).

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the halogen atoms due to their high electronegativity. Positive potential would be expected around the amide hydrogen atom. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Prediction

Theoretical predictions of spectroscopic data, such as IR, Raman, and NMR, are fundamental in computational chemistry for complementing experimental findings and aiding in structural elucidation. However, no specific studies detailing these predictions for this compound have been found.

Theoretical Vibrational Spectroscopy (IR, Raman)

There are no available theoretical calculations or predictions of the infrared (IR) and Raman vibrational spectra for this compound in the surveyed scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate vibrational frequencies and intensities, which are crucial for understanding the molecule's structural and bonding characteristics.

NMR Chemical Shift Prediction and Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common practice for verifying chemical structures. For this compound, there are no published studies that report predicted ¹H or ¹³C NMR chemical shifts or their validation against experimental data. Research on related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has included experimental NMR characterization, but lacks the specific theoretical predictions for the title compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility and Dynamic Behavior

No molecular dynamics simulation studies have been published that specifically analyze the conformational flexibility and dynamic behavior of this compound. Such simulations would be valuable for understanding how the molecule explores different shapes and orientations, which can influence its physical and biological properties. While MD simulations have been performed on simpler analogs like N-(4-bromophenyl) acetamide (B32628) to study properties like corrosion inhibition, this data cannot be directly extrapolated to the more complex title compound.

Solvent Effects on Molecular Conformation

The influence of different solvents on the conformation of this compound has not been investigated through molecular dynamics simulations in the available literature. These studies are important for understanding how the molecular structure and behavior might change in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and materials science for predicting the activity of new compounds.

While QSAR analyses have been conducted on series of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, to evaluate their antimicrobial potential, a specific QSAR model focused on or including this compound is not present in the reviewed literature. nih.gov A study on a series of N-(substituted phenyl)-2-chloroacetamides did include N-(4-bromophenyl)-2-chloroacetamide and noted its high lipophilicity, but this compound lacks the 2-phenyl substituent of the molecule of interest. nih.gov Therefore, no specific QSAR models or associated data tables for this compound could be reported.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing descriptor calculation, selection, or the development of predictive models for the biological interactions of the compound This compound were identified.

The requested analysis under the sections "Descriptor Calculation and Selection" and "Development of Predictive Models for Biological Interactions" cannot be provided due to the absence of published research on this particular molecule. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses and molecular docking, are highly specific to the compounds being investigated. The available literature focuses on structurally related, but distinct, molecules such as N-(substituted phenyl)-2-chloroacetamides, which lack the critical 2-phenyl group, or other complex derivatives.

Therefore, detailed research findings, data tables, and discussions concerning the computational and theoretical studies of this compound are not available at this time.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide and Its Analogs

Impact of Halogen Substitution Patterns on Molecular Interactions

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles. In the context of N-(aryl)-2-chloroacetamides, the nature and position of halogen substituents on the N-phenyl ring are critical determinants of biological activity.

The position of a halogen substituent on the N-phenyl ring can significantly alter a molecule's interaction with its target. Studies on a series of N-(substituted phenyl)-2-chloroacetamides, which are structurally related to the target compound but lack the α-phenyl group, have demonstrated that the biological activity varies with the position of substituents. For instance, in antimicrobial assays, halogenated derivatives with para- and meta-substitutions have shown notable activity. nih.gov

Specifically, N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide (para-isomers) were found to be among the most active compounds against certain bacterial strains. nih.gov Similarly, the meta-substituted analog, N-(3-bromophenyl)-2-chloroacetamide, also exhibited high activity. nih.gov This suggests that substitution at the meta and para positions is favorable for the observed biological effects in this class of compounds. The enhanced activity of these halogenated compounds is often attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayers of cell membranes. nih.gov While direct comparative data for ortho-, meta-, and para-isomers of N-(bromophenyl)-2-chloro-2-phenylacetamide is not extensively available, these findings on simpler analogs suggest that the para-position, as seen in the target compound, is likely a favorable position for the bromo substituent.

The type of halogen (fluorine, chlorine, bromine, iodine) and the number of halogen atoms also play a crucial role in determining the biological activity of N-aryl acetamides. The different properties of halogens, such as electronegativity, size, and ability to form halogen bonds, can lead to varied interactions with biological targets.

In the aforementioned study on N-(substituted phenyl)-2-chloroacetamides, compounds with different halogens at the para-position were synthesized and tested. nih.gov For example, N-(4-bromophenyl)-2-chloroacetamide demonstrated the highest lipophilicity among the tested compounds. nih.gov High lipophilicity is often correlated with increased membrane permeability and, in some cases, enhanced biological activity. The study highlighted that N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were among the most active antimicrobial agents, suggesting that fluorine and chlorine at the para-position are well-tolerated and contribute positively to the activity. nih.gov

The following table summarizes the antimicrobial activity of some halogenated N-phenyl-2-chloroacetamide analogs against Staphylococcus aureus.

| Compound | Substituent on N-phenyl ring | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

| Analog 1 | 4-Chloro | >4000 |

| Analog 2 | 4-Bromo | >4000 |

| Analog 3 | 4-Fluoro | >4000 |

| Analog 4 | 4-Iodo | >4000 |

| Analog 5 | 3-Bromo | >4000 |

| Data derived from a study on N-(substituted phenyl)-2-chloroacetamides. It is important to note that these analogs lack the α-phenyl group present in N-(4-bromophenyl)-2-chloro-2-phenylacetamide. nih.gov |

While the specific MIC values in this particular screen were high, the study emphasized that halogenated para-substituted compounds were generally among the most active, attributing this to their high lipophilicity. nih.gov The choice of bromine in the target compound, this compound, likely confers a high degree of lipophilicity, which could be a key factor in its molecular interactions.

Role of the 2-Chloro-2-phenylacetyl Moiety

The carbon atom attached to both the chlorine atom and the phenyl group in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Although specific studies on the stereoselective synthesis and differential activity of the enantiomers of this compound are not widely reported, the presence of this chiral center is of paramount importance. One enantiomer may fit perfectly into the binding site of a target protein, leading to a biological response, while the other enantiomer may have a much lower affinity or may even interact with a different target altogether, potentially leading to off-target effects. Therefore, for a complete understanding of the SAR of this compound, the synthesis and biological evaluation of the individual enantiomers would be a crucial step.

The phenyl group at the alpha-position of the acetamide (B32628) is another key feature that can be modified to probe the SAR. Introducing substituents onto this phenyl ring can alter the electronic properties, steric bulk, and lipophilicity of the entire molecule. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) could influence interactions with the target, such as pi-pi stacking or hydrogen bonding.

Replacing the phenyl ring with other aromatic systems, including heterocyclic rings (e.g., pyridine (B92270), thiophene), is a common strategy in drug design to improve properties like solubility, metabolic stability, and target affinity. A heterocyclic ring could introduce new hydrogen bond donors or acceptors, potentially leading to stronger or more specific interactions with a biological target. The precise impact of such modifications would depend heavily on the specific target and its binding site topology. Without specific experimental data for this class of compounds, the effects of such changes remain speculative but represent a rational avenue for analog design.

Variations on the N-Substituent

Systematic variations of the N-substituent can provide valuable information. For instance, replacing the 4-bromophenyl group with other substituted aryl rings can help to map the electronic and steric requirements of the binding pocket. Studies on related chloroacetamide derivatives have explored a range of N-aryl substituents, revealing that both the nature and position of the substituent are critical for activity. nih.gov

Beyond simple substituted phenyl rings, introducing more complex aromatic or aliphatic groups could lead to compounds with different activity profiles. For example, replacing the N-aryl group with N-alkyl or N-benzyl groups would significantly alter the lipophilicity and conformational flexibility of the molecule. Research on other classes of phenylacetamides has shown that such modifications can have a profound impact on biological activity. For example, in a series of antidepressant agents, N-benzyl substituted acetamides exhibited higher activity than N-phenyl substituted analogs, suggesting the importance of the methylene (B1212753) bridge and the benzyl (B1604629) ring. nih.gov These findings underscore the broad potential for activity modulation through variation of the N-substituent.

Alkyl and Aryl Substitutions on the Amide Nitrogen

In studies of analogous N-phenylacetamides, it has been observed that a secondary amide linkage (where the nitrogen is bonded to one hydrogen and one aryl group, as in the parent compound) is often preferred for certain biological activities. ebi.ac.uk Introducing an alkyl or an additional aryl group to the amide nitrogen (creating a tertiary amide) can have several effects:

Steric Hindrance: An added substituent can alter the molecule's ability to fit into a biological target's binding site.

Conformational Restriction: It can change the rotational freedom around the N-C bond, locking the molecule into a specific conformation.

Electronic Effects: The nature of the substituent (electron-donating or electron-withdrawing) can modify the electron density of the amide group.

Hydrogen Bonding Capacity: Replacing the amide hydrogen with an alkyl or aryl group removes a hydrogen bond donor, which can be critical for receptor interaction. nih.gov

For instance, in a series of novel sodium channel blockers based on a phenylacetamide structure, a secondary amide was found to be preferable for potent inhibitory activity. ebi.ac.uk This suggests that the N-H group in compounds like this compound may be crucial for forming key hydrogen bonds with their biological targets.

Derivatization of the 4-Bromophenyl Ring

The 4-bromophenyl ring is a key feature of the molecule, and modifications to this ring, particularly the nature and position of the substituent, have been shown to significantly impact biological activity. A quantitative structure-activity relationship (QSAR) analysis of a series of N-(substituted phenyl)-2-chloroacetamides revealed important trends related to the derivatization of this ring. nih.govresearchgate.net

In this study, N-(4-bromophenyl)-2-chloroacetamide was one of twelve analogs tested for antimicrobial activity against various pathogens. The key findings related to substitutions on the phenyl ring are summarized below:

Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring was associated with high lipophilicity. Compounds with p-chloro, p-fluoro, and the parent p-bromo substituents were among the most active against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net This enhanced activity is attributed to their ability to more easily pass through the phospholipid bilayer of cell membranes. nih.govresearchgate.net

Position of Substituent: The study confirmed that the biological activity of these chloroacetamides varied with the position of the substituents on the phenyl ring. For example, N-(3-bromophenyl) chloroacetamide also showed high activity, indicating that the meta position is also favorable for halogen substitution. nih.govresearchgate.net

Nature of Substituent: Replacing the bromo group with other functionalities led to varied outcomes. The introduction of groups like 4-acetyl (-COCH₃), 4-hydroxy (-OH), and 4-cyano (-CN) resulted in compounds with more favorable Topological Polar Surface Area (TPSA) values, which is often correlated with better cell permeability. nih.gov

The following table summarizes the antimicrobial activity of N-(4-bromophenyl)-2-chloroacetamide and some of its analogs with different substituents on the phenyl ring.

| Compound | Substituent on Phenyl Ring | Activity vs. S. aureus | Activity vs. E. coli | Activity vs. C. albicans |

| Analog 1 | 4-Br | Effective | Less Effective | Moderately Effective |

| Analog 2 | 4-Cl | Highly Active | Less Effective | Moderately Effective |

| Analog 3 | 4-F | Highly Active | Less Effective | Moderately Effective |

| Analog 4 | 3-Br | Highly Active | Less Effective | Moderately Effective |

| Analog 5 | 4-H (unsubstituted) | Effective | Less Effective | Moderately Effective |

| Analog 6 | 4-CH₃ | Effective | Less Effective | Moderately Effective |

| Data synthesized from findings reported in Bogdanović et al. (2021). nih.govresearchgate.net |

Conformational and Electronic Effects on Bioactivity

The three-dimensional shape (conformation) and the distribution of electrons within a molecule are fundamental to its interaction with biological targets. For this compound and its analogs, these properties are key determinants of their bioactivity.

Correlation of Calculated Descriptors with Biological Observations

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These studies rely on calculating molecular descriptors that quantify various electronic and physicochemical properties.

A QSAR analysis performed on a series of N-(substituted phenyl)-2-chloroacetamides, including the 4-bromo derivative, successfully correlated calculated descriptors with observed antimicrobial activity. nih.govresearchgate.net

Lipophilicity (log P): This descriptor measures how well a compound dissolves in fats and oils versus water. The study found that N-(4-bromophenyl)-2-chloroacetamide had the highest lipophilicity among the tested analogs. nih.gov High lipophilicity, particularly for the halogenated derivatives, was linked to higher activity, likely due to enhanced passage through microbial cell membranes. nih.govresearchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor related to a molecule's polarity and is often used to predict its permeability across membranes. While the 4-bromo derivative had a relatively low TPSA, other analogs with groups like cyano or hydroxyl had TPSA values in an optimal range for high permeability. nih.gov

Lipinski's Rule of Five: All twelve synthesized chloroacetamides, including the 4-bromo analog, met the criteria of Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. This indicates a favorable pharmacokinetic profile for these compounds. nih.govresearchgate.net

The table below shows key calculated descriptors for N-(4-bromophenyl)-2-chloroacetamide and related analogs.

| Compound | Substituent | Lipophilicity (log P) | TPSA (Ų) | Meets Lipinski's Rule? |

| Analog 1 | 4-Br | 2.94 | 29.10 | Yes |

| Analog 2 | 4-Cl | 2.82 | 29.10 | Yes |

| Analog 3 | 4-F | 2.53 | 29.10 | Yes |

| Analog 4 | 4-OH | 1.81 | 49.33 | Yes |

| Analog 5 | 4-CN | 1.88 | 52.89 | Yes |

| Data sourced from Bogdanović et al. (2021). nih.gov |

Influence of Molecular Shape and Charge Distribution

The specific three-dimensional arrangement of atoms in this compound and the distribution of charge across its structure are critical for its interaction with biological macromolecules. X-ray crystallography studies of closely related molecules provide valuable insights into these features.

In the crystal structure of a similar compound, N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, the molecule adopts a specific conformation where the two phenyl rings are not coplanar. nih.gov The chlorobenzene (B131634) ring makes a significant dihedral angle of 68.21° with the bromobenzene (B47551) ring. nih.gov This twisted conformation is a key aspect of its molecular shape.

These structural features—a non-planar arrangement of aromatic rings and the capacity for specific hydrogen bonding—are likely crucial for the biological activity of this compound, dictating how it fits into and interacts with the active site of its target protein or enzyme.

Biological Activity and Molecular Target Engagement of N 4 Bromophenyl 2 Chloro 2 Phenylacetamide

In Vitro Biological Screening Paradigms

The biological evaluation of N-(4-bromophenyl)-2-chloro-2-phenylacetamide and its analogues has encompassed a range of in vitro assays to determine their antimicrobial, antiproliferative, and enzyme-inhibitory potential.

The antimicrobial properties of N-substituted chloroacetamides have been investigated, revealing that their biological activity can be influenced by the nature and position of substituents on the phenyl ring. srce.hr